molecular formula C7H6FNO2 B2859206 2-Nitrobenzyl fluoride CAS No. 447-58-5

2-Nitrobenzyl fluoride

Cat. No. B2859206
CAS RN: 447-58-5
M. Wt: 155.128
InChI Key: CISRHMUOOJKICE-UHFFFAOYSA-N
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Description

2-Nitrobenzyl fluoride is an organic compound that is used in various chemical reactions . It is often used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method begins with the nitration of styrene and cinnamic acid, followed by the conversion of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . Another synthetic process involves the mononitration of toluene at cold temperatures to 2-nitrotoluene . The 2-nitrotoluene can then be oxidized to yield 2-nitrobenzaldehyde .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of S-(2-nitrobenzyl)cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .

Scientific Research Applications

  • Synthesis of Novel Fluorinated Compounds :

    • 2-Nitrobenzyl fluoride is used in the fluorination of nitro alcohols, as demonstrated in a study by Watanabe et al. (1988), which resulted in compounds like 3-Nitrobenzyl fluoride and 3-aminobenzyl fluoride (Watanabe, Fujita, Sakamoto, Endo, & Kitazume, 1988).
  • In Oligonucleotide Synthesis :

    • Gough, Miller, and Mantick (1996) utilized p-nitrobenzyloxymethyl, a related compound, as a protecting group in the rapid synthesis of oligonucleotides, highlighting its potential in genetic and molecular biology research (Gough, Miller, & Mantick, 1996).
  • Photoconjugation in Biochemistry :

    • Lange, VanBrocklin, and Taylor (2002) reported the first application of photoconjugation techniques using 3-azido-5-nitrobenzyl fluoride for labeling oligonucleotides with positron-emitting fluorine-18, establishing its use in positron emission tomography (PET) applications (Lange, VanBrocklin, & Taylor, 2002).
  • Photolabile Protecting Groups in Organic Chemistry :

    • McCray, Herbette, Kihara, and Trentham (1980) demonstrated the use of 2-nitrobenzyl derivatives as photolabile protecting groups, facilitating in situ generation of ATP in biological systems (McCray, Herbette, Kihara, & Trentham, 1980).
  • Molecular Structure and Conformational Studies :

  • Development of Photoremovable Groups with Fluorescence Reporting :

    • Nakad, Bolze, and Specht (2018) developed o-Nitrobenzyl derivatives with fluorescence uncaging reporting properties, enhancing the utility of these groups in studying dynamic biological processes (Nakad, Bolze, & Specht, 2018).
  • Room Temperature Nucleophilic Aromatic Fluorination :

    • Ryan, Schimler, Bland, and Sanford (2015) explored the use of acyl azolium fluorides for the room temperature SNAr fluorination of nitroarenes, indicating the broader applications of fluorination reactions in organic synthesis (Ryan, Schimler, Bland, & Sanford, 2015).
  • Tuning Photoacid Generator Properties :

    • Houlihan, Nalamasu, and Reichmanis (2003) detailed the use of fluorine substitution in 2-nitrobenzyl photoacid generators, showing how it affects molecular properties and lithographic characteristics in chemically amplified resists (Houlihan, Nalamasu, & Reichmanis, 2003).
  • Application in Polymer and Materials Science :

    • Zhao, Sterner, Coughlin, and Théato (2012) highlighted the use of o-nitrobenzyl groups, closely related to this compound, in polymer chemistry for creating photodegradable hydrogels and functionalized copolymers (Zhao, Sterner, Coughlin, & Théato, 2012).
  • Phototriggered Labeling and Crosslinking :

    • Wang, Liu, Bao, Xue, Zhou, Zhang, Lin, and Zhu (2020) used 2-nitrobenzyl alcohol derivatives, which are chemically related to this compound, for photoaffinity labeling and crosslinking of biomolecules, emphasizing its potential in drug discovery and protein engineering (Wang, Liu, Bao, Xue, Zhou, Zhang, Lin, & Zhu, 2020).

Mechanism of Action

Target of Action

2-Nitrobenzyl fluoride is a type of 2-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups . The primary targets of this compound are the molecules it protects, which can range from small organic molecules to large biomolecules like DNA .

Mode of Action

The mode of action of this compound involves a photochemical reaction . Upon exposure to light, these compounds undergo an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . This is typically followed by cyclisation to short-lived benzisoxazolidines . A different reaction path exists for 2-nitrobenzyl alcohols, where the primary aci-nitro intermediates form nitroso hydrates by proton transfer .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the molecules it protects. For instance, when used as a photoremovable protecting group for DNA, it can influence DNA replication, transcription, and other related processes . The exact downstream effects would depend on the specific role of the protected molecule in its respective biochemical pathway.

Pharmacokinetics

The photoreactive nature of 2-nitrobenzyl compounds suggests that their bioavailability could be controlled by light exposure .

Result of Action

The result of this compound’s action is the release of the protected molecule upon light exposure . This can have various molecular and cellular effects depending on the nature of the released molecule. For example, in the case of DNA, this could lead to changes in gene expression .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH . Light is necessary for initiating the photochemical reaction that leads to the release of the protected molecule . The pH of the environment can also influence the reaction pathway .

Safety and Hazards

2-Nitrobenzyl compounds, including 2-Nitrobenzyl fluoride, can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The 2-nitrobenzyl group, including 2-Nitrobenzyl fluoride, is widely used in organic synthesis as a protecting group and a cleavable linker . Its unique property of high photocleavage efficiency has promoted its application as a tool for separating, purifying, and identifying desired target biomolecules . This suggests potential future directions in the field of biological analyses such as DNA sequencing by synthesis .

Biochemical Analysis

Biochemical Properties

2-Nitrobenzyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a photolabile protecting group, which means it can be attached to a molecule to protect a specific functional group from reacting until it is exposed to light . Upon exposure to light, the this compound group is removed, allowing the protected functional group to participate in biochemical reactions .

Cellular Effects

The effects of this compound on cells are largely dependent on the molecules it is protecting. When used as a photolabile protecting group, this compound allows for the controlled release of active molecules within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a photolabile protecting group. When exposed to light, a chemical reaction occurs that removes the this compound group from the molecule it is protecting . This allows the protected molecule to interact with other biomolecules, potentially leading to changes in enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, particularly in relation to its role as a photolabile protecting group. The timing of light exposure can be controlled to determine when the this compound group is removed and the protected molecule is activated . This allows for the study of temporal effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely depend on the specific molecules it is attached to. As a photolabile protecting group, it could potentially be used to control the localization of these molecules within cells .

Subcellular Localization

The subcellular localization of this compound would also depend on the molecules it is protecting. By controlling the release of these molecules, this compound could potentially influence their localization within specific compartments or organelles .

properties

IUPAC Name

1-(fluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISRHMUOOJKICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CF)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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